molecular formula C18H12N4O2S B604065 N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide CAS No. 1119423-45-8

N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide

Katalognummer: B604065
CAS-Nummer: 1119423-45-8
Molekulargewicht: 348.4g/mol
InChI-Schlüssel: HBRGWMZADGEQDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, an oxadiazole ring, and an isonicotinamide moiety

Eigenschaften

CAS-Nummer

1119423-45-8

Molekularformel

C18H12N4O2S

Molekulargewicht

348.4g/mol

IUPAC-Name

N-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H12N4O2S/c23-17(12-7-9-19-10-8-12)20-14-5-2-1-4-13(14)18-21-16(22-24-18)15-6-3-11-25-15/h1-11H,(H,20,23)

InChI-Schlüssel

HBRGWMZADGEQDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Thiophene ring introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of thiophene and a halogenated precursor.

    Coupling with isonicotinamide: The final step involves coupling the oxadiazole-thiophene intermediate with isonicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its heterocyclic structure.

    Materials Science: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide: Similar structure but with an acetamide group instead of isonicotinamide.

    N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide: Contains a benzamide group, offering different chemical properties and applications.

Uniqueness

N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and an isonicotinamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.